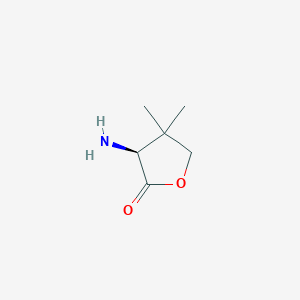
(3S)-3-Amino-4,4-dimethyloxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-Amino-4,4-dimethyloxolan-2-one, also known as oxetan-3-amine, is a cyclic amino acid derivative that has gained significant attention in recent years due to its potential applications in various fields of scientific research. This compound is a chiral molecule, which means it has two enantiomers: (3S)-oxetan-3-amine and (3R)-oxetan-3-amine. In
Wissenschaftliche Forschungsanwendungen
(3S)-(3S)-3-Amino-4,4-dimethyloxolan-2-onene has shown promising results in various fields of scientific research, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated as a potential target for drug discovery due to its ability to interact with various biological targets, including enzymes and receptors. In biochemistry, (3S)-(3S)-3-Amino-4,4-dimethyloxolan-2-onene has been used as a building block for the synthesis of peptides and other bioactive molecules. In materials science, this compound has been explored for its potential applications in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of (3S)-(3S)-3-Amino-4,4-dimethyloxolan-2-onene is not fully understood, but it is believed to interact with various biological targets through hydrogen bonding and other non-covalent interactions. This compound has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and carbonic anhydrase, and to modulate the activity of certain receptors, including GABA-A receptors.
Biochemische Und Physiologische Effekte
(3S)-(3S)-3-Amino-4,4-dimethyloxolan-2-onene has been shown to exhibit a range of biochemical and physiological effects, including anticonvulsant, anti-inflammatory, and analgesic activities. This compound has also been investigated for its potential neuroprotective effects, as well as its ability to modulate the immune system and to inhibit tumor cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (3S)-(3S)-3-Amino-4,4-dimethyloxolan-2-onene in lab experiments is its high enantiomeric purity, which allows for accurate and reproducible results. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using (3S)-(3S)-3-Amino-4,4-dimethyloxolan-2-onene is its relatively low water solubility, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research and development of (3S)-(3S)-3-Amino-4,4-dimethyloxolan-2-onene. One potential area of focus is the development of new drugs based on this compound, particularly for the treatment of neurological disorders and cancer. Another area of interest is the exploration of (3S)-(3S)-3-Amino-4,4-dimethyloxolan-2-onene as a building block for the synthesis of novel materials with unique properties, such as self-assembling materials and stimuli-responsive materials. Additionally, further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound, as well as its potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of (3S)-(3S)-3-Amino-4,4-dimethyloxolan-2-onene involves the reaction of ethyl 3-oxobutanoate with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. The resulting intermediate is then treated with sodium borohydride to yield (3S)-(3S)-3-Amino-4,4-dimethyloxolan-2-onene with high enantiomeric purity.
Eigenschaften
CAS-Nummer |
157717-59-4 |
|---|---|
Produktname |
(3S)-3-Amino-4,4-dimethyloxolan-2-one |
Molekularformel |
C6H11NO2 |
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
(3S)-3-amino-4,4-dimethyloxolan-2-one |
InChI |
InChI=1S/C6H11NO2/c1-6(2)3-9-5(8)4(6)7/h4H,3,7H2,1-2H3/t4-/m1/s1 |
InChI-Schlüssel |
FTLXLFPMDCOABE-SCSAIBSYSA-N |
Isomerische SMILES |
CC1(COC(=O)[C@H]1N)C |
SMILES |
CC1(COC(=O)C1N)C |
Kanonische SMILES |
CC1(COC(=O)C1N)C |
Synonyme |
2(3H)-Furanone,3-aminodihydro-4,4-dimethyl-,(3S)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B114089.png)
![[6-Bromo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B114090.png)

![[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phe nylethyl]carbamate](/img/structure/B114123.png)


![4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene](/img/structure/B114129.png)



![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)


![Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate](/img/structure/B114148.png)